(2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid
Description
(2E)-3-(4-Ethoxy-3-methoxyphenyl)acrylic acid (CAS: 144878-40-0, molecular formula: C₁₂H₁₄O₄) is a cinnamic acid derivative featuring an ethoxy group at the para position and a methoxy group at the meta position on the phenyl ring. Its molecular weight is 222.24 g/mol, with a melting point of 145.1°C and predicted boiling point of 378.5°C . The compound exhibits moderate lipophilicity (XLogP3: 2.2) due to its alkoxy substituents, which influence its solubility and bioavailability. It is synthesized via O-alkylation of ferulic acid derivatives or through condensation reactions involving substituted benzaldehydes and malonic acid . This compound has been studied for its role as a precursor in synthesizing bioactive molecules, such as acyl chlorides for amide/ester derivatives (e.g., in and ), and is noted for its acute oral toxicity and irritant properties .
Properties
IUPAC Name |
(E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-3-16-10-6-4-9(5-7-12(13)14)8-11(10)15-2/h4-8H,3H2,1-2H3,(H,13,14)/b7-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJMXXNVTJTYKRH-FNORWQNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=CC(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C/C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58168-81-3 | |
| Record name | 4-ETHOXY-3-METHOXYCINNAMIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid typically involves the condensation of 4-ethoxy-3-methoxybenzaldehyde with malonic acid in the presence of a base, such as pyridine or piperidine. The reaction is carried out under reflux conditions, and the product is obtained after acidification and purification.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or alkane.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include:
- Oxidized derivatives such as carboxylic acids and ketones.
- Reduced derivatives such as alcohols and alkanes.
- Substituted derivatives with various functional groups attached to the phenyl ring.
Scientific Research Applications
(2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which (2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid exerts its effects involves interactions with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain kinases or transcription factors, thereby modulating gene expression and cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variation on the Phenyl Ring
A. Ethoxy vs. Methoxy Substituents
Key Insights :
B. Ester and Amide Derivatives
Key Insights :
- Ester Derivatives : Ethyl esters (e.g., in ) enhance bioactivity (e.g., enzyme inhibition) by improving cell permeability.
- Amide Derivatives : The acrylamide derivative in shows potent anticancer activity via G2/M cell cycle arrest, highlighting the role of nitrogen-containing functional groups in targeting cellular pathways.
Biological Activity
(2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid, also known as ethyl 4-(3-methoxyphenyl)acrylate, is a compound of increasing interest in biomedical research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
- Molecular Formula : C₁₂H₁₄O₄
- Molecular Weight : 222.24 g/mol
- CAS Number : 144878-40-0
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents.
2. Anticancer Activity
The compound has demonstrated promising anticancer properties, particularly against breast cancer cell lines such as MCF-7 and MDA-MB-231. Studies report that it induces apoptosis and inhibits cell proliferation through mechanisms involving the modulation of signaling pathways related to cell cycle regulation and apoptosis .
Table 1: Anticancer Activity Summary
| Cell Line | IC₅₀ Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 33 | Induction of apoptosis |
| MDA-MB-231 | 23 | Inhibition of tubulin polymerization |
3. Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has been investigated for its anti-inflammatory effects. It is believed to inhibit pro-inflammatory cytokines, contributing to its potential therapeutic applications in inflammatory diseases.
The biological effects of this compound are attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific kinases or transcription factors, thereby modulating gene expression and cellular signaling pathways.
- Apoptosis Induction : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Tubulin Interaction : Similar to other acrylate derivatives, it may interact with tubulin, disrupting microtubule dynamics essential for cell division .
Study on Anticancer Activity
A study published in Molecules examined the effects of this compound on breast cancer cells. The results indicated that the compound effectively reduced cell viability and induced apoptosis in a dose-dependent manner. Flow cytometry analysis revealed significant G2/M phase arrest in treated cells .
Study on Antimicrobial Activity
Another research effort focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The findings demonstrated that it had a minimum inhibitory concentration (MIC) below 100 µg/mL for both bacterial strains, suggesting its potential as a lead compound for antibiotic development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
